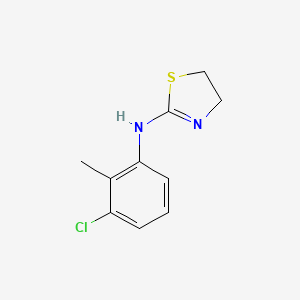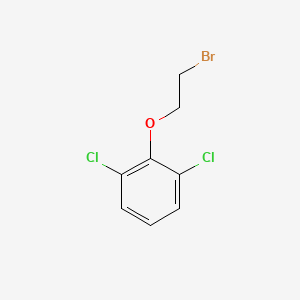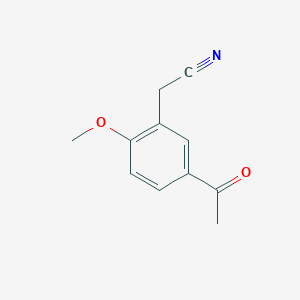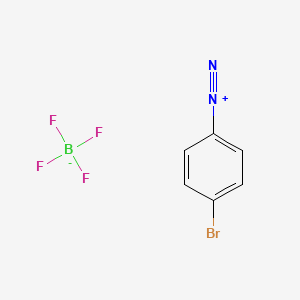
4-Bromobenzenediazonium tetrafluoroborate
Overview
Description
4-Bromobenzenediazonium tetrafluoroborate is an organic compound with a linear formula of BrC6H4N2BF4 . It is a salt of a diazonium cation and tetrafluoroborate . It exists as a colorless solid that is soluble in polar solvents . It is used in the preparation of surface-modified Au (111) electrodes and 1-(4’-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene .
Synthesis Analysis
The synthesis of 4-Bromobenzenediazonium tetrafluoroborate involves the addition of 4-bromoaniline (0.80 g, 0.0045 mol, 1 equivalent) and 8 mL of methanol to a dry reaction flask under an argon atmosphere to obtain a homogeneous solution with a concentration of approximately 0.5 M . The reaction solution is then cooled to about -20 degrees Celsius in a liquid nitrogen/acetonitrile cold bath .Molecular Structure Analysis
The molecular weight of 4-Bromobenzenediazonium tetrafluoroborate is 270.82 . The SMILES string representation is FB-(F)F.Brc1ccc(cc1)[N+]#N . The InChI key is FXTCQUCYDJZGGU-UHFFFAOYSA-N .Chemical Reactions Analysis
The diazo group (N2) in 4-Bromobenzenediazonium tetrafluoroborate can be replaced by many other groups, usually anions, giving a variety of substituted phenyl derivatives . This compound has been used in the electrochemical reduction for the derivatization of the carbon felt .Physical And Chemical Properties Analysis
4-Bromobenzenediazonium tetrafluoroborate appears as a white to yellow to orange powder to crystal . It has a melting point of 135-140 °C (dec.) (lit.) . It is sensitive to moisture .Scientific Research Applications
Surface Modification of Electrodes
4-Bromobenzenediazonium tetrafluoroborate: is utilized in the preparation of surface-modified Au (111) electrodes . This application is crucial for the development of electrochemical sensors and biosensors, where the modified electrodes can be used to detect specific molecules with high sensitivity and selectivity.
Synthesis of Fluorinated Compounds
The compound is used in synthesizing 1-(4-bromophenyl)-3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodec-1-ene . Such fluorinated compounds have applications in medicinal chemistry, as they often exhibit enhanced stability and bioavailability in pharmaceuticals.
Derivatization of Carbon Surfaces
It is involved in the electrochemical reduction for the derivatization of carbon surfaces, including glassy carbon and carbon felt . This process is significant for creating modified carbon materials with tailored properties for use in energy storage devices like batteries and supercapacitors.
Histochemical Detection
While not directly related to 4-Bromobenzenediazonium tetrafluoroborate , its analog, 4-Nitrobenzenediazonium tetrafluoroborate , is used for the histochemical detection of bilirubin and indolamines . By extension, the bromo analog could potentially be applied in similar histochemical contexts.
Carbon Nanotube Modification
Again, by analogy with its nitro counterpart, 4-Bromobenzenediazonium tetrafluoroborate could be used for the surface modification of carbon nanotubes (CNTs) . CNTs modified with diazonium salts can have improved properties for use in nanoelectronics and composite materials.
Research Use in Chemical Synthesis
This compound is designated for Research Use Only (RUO) , indicating its primary application in chemical research and synthesis . Researchers can employ it in various synthetic pathways to introduce bromo-functional groups or to study its reactivity in different chemical environments.
Safety And Hazards
4-Bromobenzenediazonium tetrafluoroborate is classified as harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . It is recommended to wear protective gloves, clothing, and eye/face protection when handling this compound . It should be used only outdoors or in a well-ventilated area .
properties
IUPAC Name |
4-bromobenzenediazonium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN2.BF4/c7-5-1-3-6(9-8)4-2-5;2-1(3,4)5/h1-4H;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTCQUCYDJZGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC(=CC=C1[N+]#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrF4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzenediazonium tetrafluoroborate | |
CAS RN |
673-40-5 | |
| Record name | Benzenediazonium, 4-bromo-, tetrafluoroborate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=673-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-bromobenzenediazonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 4-bromobenzenediazonium tetrafluoroborate be used to functionalize carbon nanotubes?
A2: Yes, 4-bromobenzenediazonium tetrafluoroborate can functionalize carbon nanotubes (CNTs), introducing optical sp3 defects. [, ] This reaction can be controlled with light, enabling chirality-selective functionalization. [, ] By matching the laser frequency to the specific transition energy of a desired CNT chirality, researchers can selectively functionalize specific CNTs within a mixed population. [, ]
Q2: What is the role of 4-bromobenzenediazonium tetrafluoroborate in electrochemically mediated reversible addition-fragmentation chain-transfer (eRAFT) polymerization?
A3: 4-Bromobenzenediazonium tetrafluoroborate serves as a precursor to aryl radicals in eRAFT polymerization. [] Upon electroreduction, it generates aryl radicals that initiate the polymerization of (meth)acrylates. [] This method allows for the synthesis of well-defined homopolymers and block copolymers with controlled molecular weights. []
Q3: What are the implications of using different solvents in reactions involving 4-bromobenzenediazonium tetrafluoroborate?
A4: The choice of solvent can significantly impact the reaction pathway and product formation when using 4-bromobenzenediazonium tetrafluoroborate. [] As seen in its reaction with Au(111), acetonitrile promotes the formation of disordered organic films, while an aqueous acidic solution leads to a well-ordered monolayer of a different product, 4,4'-dibromobiphenyl. [] This highlights the importance of careful solvent selection to achieve the desired reaction outcome.
Q4: What are the potential applications of functionalized graphene produced using 4-bromobenzenediazonium tetrafluoroborate?
A5: Functionalized graphene produced using 4-bromobenzenediazonium tetrafluoroborate shows promise for supercapacitor applications. [] The functionalization improves the graphene's dispersibility in water and enhances its specific capacitance due to the introduction of pseudocapacitance. [] This makes it a promising material for developing high-performance energy storage devices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







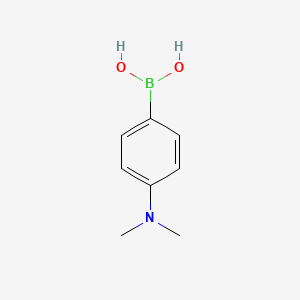
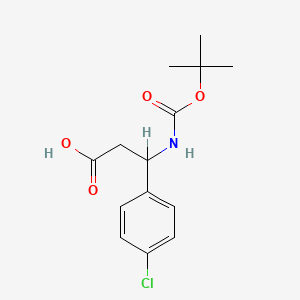


![4-[(Trifluoromethyl)sulfanyl]benzamide](/img/structure/B1333566.png)
